Atenolol EP impurity E, also known as 2,2′-[2-Hydroxypropan-1,3-diylbis(oxy-4,1-phenylene)]diacetamide, is a chemical compound classified as an impurity of the active pharmaceutical ingredient Atenolol. This compound is significant in pharmaceutical quality control and regulatory compliance, particularly during the production and testing of Atenolol formulations. Its characterization and quantification are essential for ensuring the safety and efficacy of Atenolol-based medications.
Atenolol EP impurity E is sourced from the synthesis processes involved in the production of Atenolol. It is classified under impurities that must be monitored according to guidelines set by various pharmacopoeias, including the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and others. These impurities are critical in assessing the quality of pharmaceutical products and ensuring they meet regulatory standards for safety and efficacy .
The synthesis of Atenolol EP impurity E typically involves several chemical reactions that may include acylation and etherification processes. One common method involves starting with 2-(4-hydroxyphenyl)acetamide as a precursor, followed by reactions with various reagents under controlled conditions.
In a sustainable approach, deep eutectic solvents (DES) have been utilized to facilitate the synthesis of Atenolol and its impurities. This method allows for a one-pot reaction that minimizes waste and enhances yield. For instance, using a mixture of choline chloride and urea as a DES has shown promising results in synthesizing Atenolol with high efficiency while producing minimal by-products .
The molecular formula for Atenolol EP impurity E is , with a molecular weight of approximately 358.39 g/mol. The structural representation indicates a complex arrangement featuring multiple functional groups including hydroxyl (-OH) and acetamide groups.
Key Structural Features:
A structural diagram can be drawn to illustrate the connectivity of atoms within the molecule, highlighting the arrangement of functional groups.
Atenolol EP impurity E can participate in various chemical reactions typical for amides and alcohols. Notably:
These reactions are crucial for understanding how Atenolol EP impurity E can be transformed or utilized in pharmaceutical applications.
The mechanism of action for Atenolol EP impurity E primarily relates to its role as an impurity in Atenolol formulations. While it does not possess therapeutic effects on its own, understanding its behavior in biological systems is important for assessing potential impacts on drug efficacy and safety.
Atenolol EP impurity E serves multiple roles in scientific research and pharmaceutical development:
The chemical structure of Atenolol EP Impurity E is systematically described as 2-[4-[3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide according to International Union of Pure and Applied Chemistry (IUPAC) conventions [2] [7]. This nomenclature precisely defines the molecular architecture: a central 2-hydroxypropane backbone with oxygen linkages at the 1- and 3-positions connecting to para-substituted phenylacetamide moieties. The compound is alternatively designated as 4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide in certain pharmacopeial monographs [4] [8], reflecting the same structural configuration through different syntactic construction.
Atenolol EP Impurity E possesses the molecular formula C₁₉H₂₂N₂O₅ [1] [5], corresponding to an exact molecular mass of 358.39 g/mol [4] [9]. This formula distinguishes it from the parent Atenolol molecule (C₁₄H₂₂N₂O₃) through the presence of two complete phenylacetamide groups rather than one phenylacetamide and one secondary amino alcohol substituent. The elemental composition reflects a symmetrical dimeric structure originating from synthetic intermediates or degradation pathways. X-ray crystallographic analysis would confirm a center of symmetry at the central carbon bearing the hydroxyl group, though this data is not explicitly provided in the search results. The CAS registry number 141650-31-9 serves as the unique global identifier for this specific molecular entity across scientific and regulatory documentation [1] [2] [4].
Table 1: Fundamental Chemical Identifiers of Atenolol EP Impurity E
Identifier Type | Designation |
---|---|
IUPAC Name | 2-[4-[3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide |
Systematic Alternative | 4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide |
Molecular Formula | C₁₉H₂₂N₂O₅ |
Molecular Weight | 358.39 g/mol |
CAS Registry Number | 141650-31-9 |
Common Synonyms | Atenolol Bis Ether; Atenolol USP Related Compound E |
The molecular architecture of Atenolol EP Impurity E contains several critical functional groups that define its physicochemical behavior: two primary acetamide moieties (–CH₂C(O)NH₂), two ether linkages (–O–CH₂–), and one secondary alcohol (–CH(OH)–) [6] [9]. These groups collectively establish the compound's polarity, hydrogen-bonding capacity, and chromatographic retention characteristics. The secondary alcohol at the propanediol backbone's C2 position creates a stereogenic center, theoretically yielding (R)- and (S)- enantiomers. However, current pharmacopeial standards typically specify the racemic mixture for impurity testing purposes [5] [9]. Unlike Atenolol itself, the molecule lacks chiral purity requirements as the absence of the isopropylamino group eliminates the second stereocenter, simplifying its stereochemical landscape.
The molecular symmetry is a defining feature—the central 2-hydroxypropane-1,3-diyl unit bridges two identical p-acetamidomethylphenoxy groups through ether bonds. This symmetry reduces the number of unique carbon and hydrogen environments, as evidenced in spectroscopic data. The spatial arrangement permits intramolecular hydrogen bonding between the central hydroxyl proton and ether oxygen atoms, influencing conformational stability. This bonding pattern potentially stabilizes a gauche conformation around the central C–C bonds, though specific computational or crystallographic studies confirming this are absent from the search results.
Atenolol EP Impurity E represents a synthetic intermediate or side-product rather than a classical degradation product. Its structure diverges fundamentally from Atenolol by replacing the isopropylamino group with a second 4-(aminocarbonylmethyl)phenoxy moiety [5] [9]. This structural relationship positions it as a "bis-ether" analog rather than a direct derivative, with molecular mass (358.39 g/mol) substantially higher than Atenolol's 266.34 g/mol [5].
The impurity profile of Atenolol includes multiple structurally related compounds, with Impurity E distinguished by its symmetrical dimeric form. For instance:
This impurity likely originates from etherification side reactions during synthesis when excess 4-(2-amino-2-oxoethyl)phenol reacts with epichlorohydrin before the intended amination step. Its presence in final APIs reflects incomplete purification rather than post-synthesis degradation. The symmetrical structure lacks beta-adrenergic blocking activity due to absence of the pharmacophoric isopropylamino group, rendering it pharmacologically inert relative to the parent drug.
Table 2: Structural Comparison of Atenolol and Selected Impurities
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences from Atenolol |
---|---|---|---|
Atenolol | C₁₄H₂₂N₂O₃ | 266.34 | Reference Structure |
Impurity E | C₁₉H₂₂N₂O₅ | 358.39 | Second phenylacetamide group replaces isopropylamino |
Impurity A | C₈H₉NO₂ | 151.16 | Hydrolysis product lacking side chain |
Impurity B | C₁₁H₁₅NO₄ | 225.24 | Diol side chain without isopropylamino group |
Impurity C | C₁₁H₁₃NO₃ | 207.23 | Epoxide intermediate |
Comprehensive characterization of Atenolol EP Impurity E includes nuclear magnetic resonance (NMR) spectroscopy and mass spectrometric analysis compliant with regulatory guidelines for impurity reference standards [5] [9]. Though complete spectral assignments are proprietary, the compound's symmetry and functional groups produce predictable signatures:
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometry:
Table 3: Characteristic NMR Chemical Shifts of Atenolol EP Impurity E
Proton/Carbon Type | ¹H NMR δ (ppm) | Multiplicity | ¹³C NMR δ (ppm) |
---|---|---|---|
Aromatic CH (ortho to ether) | 7.10-7.20 | Doublet | 132.0 |
Aromatic CH (meta to ether) | 6.80-6.90 | Doublet | 114.2 |
Central CH (methine) | 3.30-3.40 | Multiplet | 65.2 |
–O–CH₂– Methylene | 4.00-4.20 | Multiplet | 68.5 |
–NH₂ (primary amide) | 7.30-7.50 | Broad singlet | - |
–CH(OH) Proton | 4.90-5.10 | Broad singlet | - |
–CH₂C(O) Methylene | 3.40-3.50 | Singlet | 42.8 |
Acetamide Carbonyl | - | - | 170.5 |
Ether-Linked Aromatic C | - | - | 157.8 |
Infrared Spectroscopy reveals functional group fingerprints critical for identity confirmation. Key absorption bands include:
The absence of primary amine N–H stretches (~3500 cm⁻¹ doublet) distinguishes it from Atenolol, while the prominent carbonyl bands confirm the bis-amide structure. Ether linkages exhibit characteristic strong C–O stretches between 1000–1300 cm⁻¹, consistent with the diaryl-alkyl ether bonds.
UV-Vis Spectroscopy:
The UV spectrum lacks significant absorption above 300 nm, indicating absence of extended conjugation or chromophores beyond the para-substituted phenylacetamide units. This spectral feature enables HPLC-UV detection at ~275 nm during pharmaceutical analysis [9]. The symmetrical structure produces a simplified spectrum relative to unsymmetrical analogs, with typically one dominant π→π* transition band despite the presence of two chromophores, due to negligible electronic coupling across the aliphatic spacer.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7